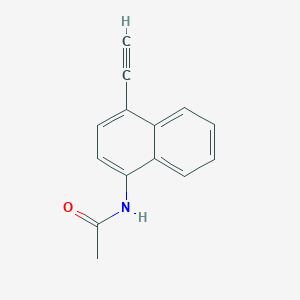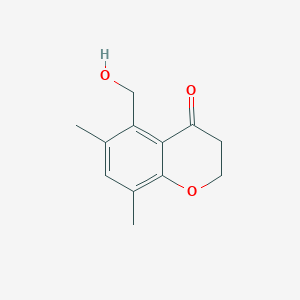
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(7-Fluor-4-oxoquinolin-1(4H)-yl)acetonitril umfasst in der Regel die folgenden Schritte:
Bildung des Chinolinkern: Der Chinolinkern kann durch verschiedene Methoden synthetisiert werden, wie z. B. die Skraup-Synthese, die Friedländer-Synthese oder die Pfitzinger-Reaktion.
Einführung der Fluorgruppe: Das Fluoratom kann unter Verwendung von Fluorierungsmitteln wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) eingeführt werden.
Bildung der Acetonitrilgruppe: Die Acetonitrilgruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Cyanidquellen wie Natriumcyanid oder Kaliumcyanid eingeführt werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden können optimierte Reaktionsbedingungen, Katalysatoren und Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(7-Fluor-4-oxoquinolin-1(4H)-yl)acetonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinolin-N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Hydroxylgruppen umwandeln.
Substitution: Die Fluorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinolin-N-Oxide ergeben, während Reduktion Hydroxyl-Derivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird wegen seines Potenzials als Therapeutikum untersucht.
Industrie: Wird bei der Entwicklung von Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(7-Fluor-4-oxoquinolin-1(4H)-yl)acetonitril beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorgruppe und der Chinolinkern spielen eine entscheidende Rolle für seine Bindungsaffinität und Aktivität. Die genauen Wege und Zielstrukturen müssten durch detaillierte biochemische Studien ermittelt werden.
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the quinoline core play crucial roles in its binding affinity and activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Oxoquinolin-1(4H)-yl)acetonitril: Fehlt die Fluorgruppe.
2-(7-Chlor-4-oxoquinolin-1(4H)-yl)acetonitril: Enthält eine Chlorgruppe anstelle einer Fluorgruppe.
2-(7-Methyl-4-oxoquinolin-1(4H)-yl)acetonitril: Enthält eine Methylgruppe anstelle einer Fluorgruppe.
Einzigartigkeit
Das Vorhandensein der Fluorgruppe in 2-(7-Fluor-4-oxoquinolin-1(4H)-yl)acetonitril kann seine biologische Aktivität und Bindungsaffinität im Vergleich zu ähnlichen Verbindungen verbessern. Fluoratome sind dafür bekannt, die pharmakokinetischen Eigenschaften von Molekülen zu beeinflussen, wodurch diese Verbindung in bestimmten Anwendungen potenziell wirksamer ist.
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
2-(7-fluoro-4-oxoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H7FN2O/c12-8-1-2-9-10(7-8)14(6-4-13)5-3-11(9)15/h1-3,5,7H,6H2 |
InChI-Schlüssel |
UARFNSHQFNGZRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N(C=CC2=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




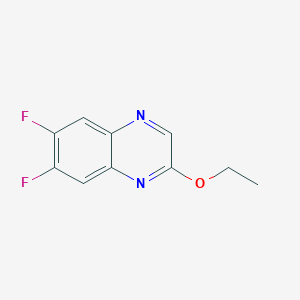

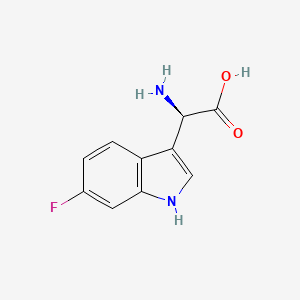

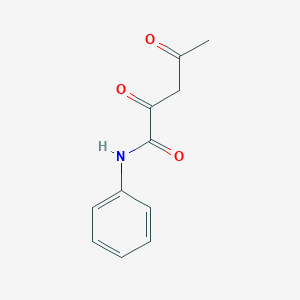
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
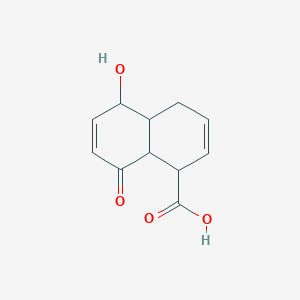
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
